molecular formula C19H19Cl2NO B2753731 N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide CAS No. 1022801-42-8

N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide

Cat. No.: B2753731
CAS No.: 1022801-42-8
M. Wt: 348.27
InChI Key: HTAMMCAFNXWHKZ-UHFFFAOYSA-N
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Description

N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H19Cl2NO It is characterized by the presence of a formamide group attached to a phenylcyclopentyl ring and a dichloromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 2,6-dichloro-3-methylphenylamine with phenylcyclopentanone in the presence of a formylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like triethylamine or pyridine to facilitate the formylation process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

    Oxidation: The formamide group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl and cyclopentyl groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorophenyl)(phenylcyclopentyl)formamide
  • N-(3-Methylphenyl)(phenylcyclopentyl)formamide
  • N-(2,6-Dichloro-3-methylphenyl)(cyclopentyl)formamide

Uniqueness

N-(2,6-Dichloro-3-methylphenyl)(phenylcyclopentyl)formamide is unique due to the presence of both dichloro and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in pharmaceutical applications.

Properties

IUPAC Name

N-(2,6-dichloro-3-methylphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2NO/c1-13-9-10-15(20)17(16(13)21)22-18(23)19(11-5-6-12-19)14-7-3-2-4-8-14/h2-4,7-10H,5-6,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAMMCAFNXWHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC(=O)C2(CCCC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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